1-(2-Chloroethyl)piperazine-2,3-dione
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Overview
Description
1-(2-Chloroethyl)piperazine-2,3-dione is a chemical compound belonging to the piperazine family Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)piperazine-2,3-dione typically involves the cyclization of 1-(2-chloroethyl)piperazine. One common method includes the reaction of 1-(2-chloroethyl)piperazine with a suitable oxidizing agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2-Chloroethyl)piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its use in medicinal chemistry.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other piperazines.
1-(2,3-Dichlorophenyl)piperazine: An intermediate in the synthesis of antipsychotic drugs
Uniqueness: Its chloroethyl group allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
59702-40-8 |
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Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
1-(2-chloroethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C6H9ClN2O2/c7-1-3-9-4-2-8-5(10)6(9)11/h1-4H2,(H,8,10) |
InChI Key |
ZFVOSCRYWOMBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CCCl |
Origin of Product |
United States |
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